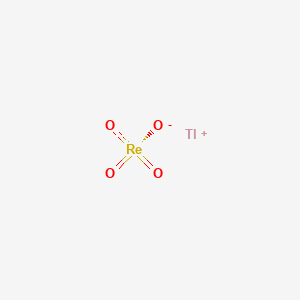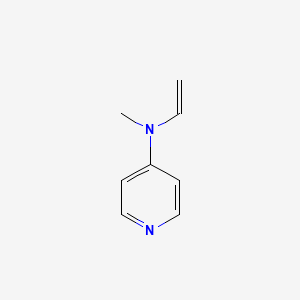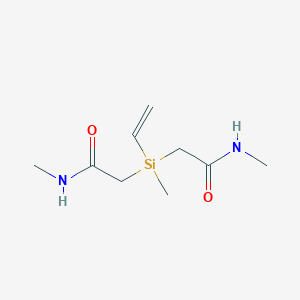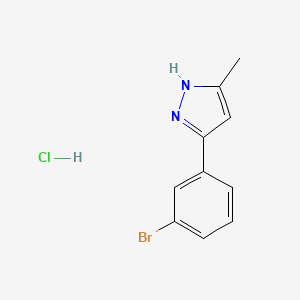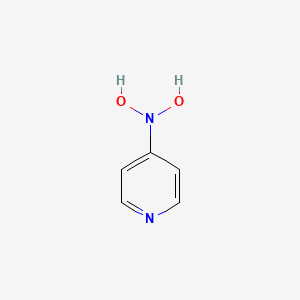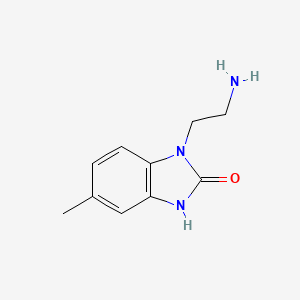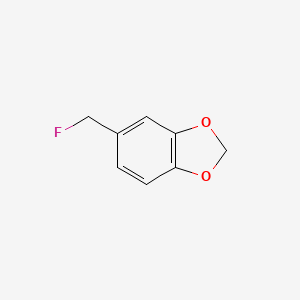
1,3-Benzodioxole, 5-(fluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-(fluoromethyl)- is an organic compound with the molecular formula C8H7FO2 It is a derivative of 1,3-benzodioxole, where a fluoromethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(fluoromethyl)- can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the catalytic synthesis of 1,3-benzodioxoles using HY zeolite as a catalyst. This process involves the acetalization and ketalization of various aldehydes and ketones with catechol under mild conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-(fluoromethyl)- often employs continuous flow processes to enhance efficiency and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-(fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,3-Benzodioxole, 5-(fluoromethyl)- has several scientific research applications:
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-(fluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . Molecular docking studies have shown that the compound has a strong binding affinity for the TIR1 receptor, leading to the activation of downstream signaling pathways .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the fluoromethyl group.
1,4-Benzodioxine: A structural isomer with a different arrangement of the dioxole ring.
Methylenedioxybenzene: Another related compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole, 5-(fluoromethyl)- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity for specific molecular targets, making it valuable for various applications in research and industry .
属性
分子式 |
C8H7FO2 |
|---|---|
分子量 |
154.14 g/mol |
IUPAC 名称 |
5-(fluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 |
InChI 键 |
BDLAAVAAUKQGBE-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
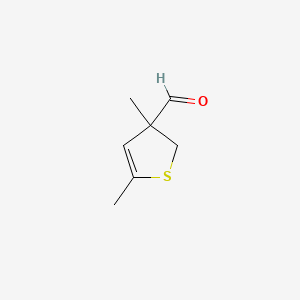

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
